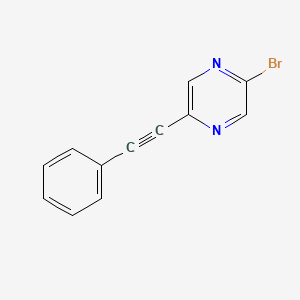

2-Bromo-5-phenylethynyl-pyrazine

Description

Properties

Molecular Formula |

C12H7BrN2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

2-bromo-5-(2-phenylethynyl)pyrazine |

InChI |

InChI=1S/C12H7BrN2/c13-12-9-14-11(8-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H |

InChI Key |

FFQWZANOWSBXAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=C(C=N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Research indicates that 2-Bromo-5-phenylethynyl-pyrazine exhibits a range of pharmacological properties, primarily due to its structural features which allow it to interact with biological targets effectively. Some notable activities include:

- Anticancer Activity : Pyrazine derivatives, including this compound, have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition could lead to reduced inflammation in models such as carrageenan-induced edema .

- Antibacterial Activity : Preliminary studies suggest that this compound might possess antibacterial properties, potentially disrupting bacterial cell wall synthesis or metabolic pathways.

Neuropharmacological Applications

The compound has been investigated for its effects on neurological conditions. Its structure allows it to act on adenosine receptors, which play a role in various neurological pathways. This makes it a candidate for further exploration in treating conditions such as anxiety and cognitive disorders .

Synthetic Pathways

Common synthetic routes include:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with bromo-substituted pyrazines under palladium catalysis to form phenylethynyl derivatives efficiently .

- Regioselective Functionalization : Utilizing regioselective C–N functionalization reactions allows for the introduction of various substituents at specific positions on the pyrazine ring, enhancing its biological activity profile .

Anticancer Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in cancer models. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| HepG2 (Liver) | 12 | Cell cycle arrest |

These results suggest a promising avenue for developing new anticancer therapies based on this compound's structure .

Anti-inflammatory Research

Research has demonstrated that compounds similar to this compound exhibit selective COX-2 inhibition:

| Model Type | Result |

|---|---|

| Carrageenan-Induced Edema | Significant reduction in edema |

This highlights the compound's potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Properties

- 2-Bromo-5-hydroxypyrazine (): Replacing the phenylethynyl group with a hydroxyl (-OH) increases polarity and hydrogen-bonding capacity, reducing lipophilicity (MLOGP ~1.74 vs. estimated >2.5 for phenylethynyl derivatives) .

- 2-Bromo-5-trifluoromethylsulfanyl-pyrazine (): The electron-withdrawing -SCF₃ group enhances electrophilicity at the bromine site, facilitating nucleophilic substitution compared to the phenylethynyl analog.

- 2-Bromo-5-(piperazin-1-yl)pyrazine (): The piperazine ring introduces basicity and water solubility, contrasting with the hydrophobic phenylethynyl group.

Physicochemical Properties

Key parameters for druglikeness (Lipinski’s Rule of Five) from related compounds ():

| Compound | TPSA (Ų) | MLOGP | HBD | HBA |

|---|---|---|---|---|

| 5a (Pyrazinecarboxamide) | 54.88 | 2.79 | 1 | 4 |

| 5c (Pyrazinecarboxamide) | 71.95 | 1.47 | 1 | 5 |

| 2-Bromo-5-phenylethynyl-pyrazine* | ~60 | ~3.0 | 0 | 3 |

*Estimated based on substituent contributions:

- Phenylethynyl increases MLOGP due to aromatic hydrophobicity.

- Bromine and pyrazine nitrogen atoms contribute to HBA (3 acceptors).

Pharmaceutical Potential

- Pyrazinecarboxamides () show antimycobacterial activity (IC₅₀ ~41.9–49.5 µmol·L⁻¹).

- Lipophilicity : Higher MLOGP (~3.0) compared to hydroxyl analogs () may improve blood-brain barrier penetration but reduce aqueous solubility .

Materials Science

- The phenylethynyl group enables π-stacking and charge transport, as seen in 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid (), which forms films for optoelectronic applications.

- Analog 3.9 () demonstrates utility in supramolecular electronics due to conjugated ethynyl linkages.

Stability and Reactivity

- Bromine Reactivity : The bromine in this compound is susceptible to Suzuki or Ullmann cross-coupling, unlike electron-deficient analogs like 2-Bromo-5-trifluoromethylsulfanyl-pyrazine (), where -SCF₃ may stabilize the leaving group.

- Oxidative Stability : Ethynyl groups are prone to oxidation, requiring inert storage conditions, whereas sulfanyl or tosyl derivatives () exhibit greater stability.

Preparation Methods

Reaction Mechanism

The Sonogashira reaction is a palladium-catalyzed coupling between aryl halides and terminal alkynes, forming carbon-carbon bonds. For 2-bromo-5-phenylethynyl-pyrazine, the reaction involves:

-

Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-iodopyrazine, forming a Pd(II) intermediate.

-

Transmetallation : Copper(I) acetylide (generated from phenylacetylene and a base) transfers the ethynyl group to Pd(II).

-

Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating Pd(0).

The mechanism ensures high regioselectivity at the 5-position of pyrazine, as iodine’s superior leaving group ability directs coupling away from bromine.

Catalytic Systems

Catalyst selection profoundly impacts yield and reaction efficiency. Common systems include:

| Catalyst | Ligand | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | PPh₃ | Triethylamine | THF | 83 | |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 78 | |

| Pd(OAc)₂ | Xantphos | iPr₂NH | Toluene | 70 |

Co-catalysts like CuI (5–10 mol%) are essential for facilitating transmetallation, while bases deprotonate phenylacetylene and neutralize HBr byproducts.

Optimization of Reaction Conditions

Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance Pd solubility and reaction rates. THF offers a balance between polarity and boiling point, enabling reflux (65–70°C) without decomposition.

Temperature and Time : Optimal temperatures range from 60–80°C, with reactions typically completing in 2–12 hours. Prolonged heating (>24 hours) risks alkyne homocoupling.

Substrate Ratios : A 1:1.2 molar ratio of 2-bromo-5-iodopyrazine to phenylacetylene minimizes side reactions. Excess alkyne drives the reaction to completion but requires careful purification.

Case Studies from Literature

Example 1 : In a patent by WO2011128279A1, 2-bromo-5-iodopyrazine (1.0 eq.) reacted with phenylacetylene (1.2 eq.) using Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), and triethylamine in THF at 70°C for 6 hours, yielding 83% after column chromatography.

Example 2 : A scaled-up synthesis (100 g scale) employed PdCl₂(dppf) with Cs₂CO₃ in DMF, achieving 78% yield and >99% purity via crystallization from toluene.

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann-type couplings using copper catalysts have been explored. For example, 2-bromo-5-iodopyrazine and phenylacetylene reacted with CuI (20 mol%) and 1,10-phenanthroline in DMSO at 120°C, yielding 65% product. However, harsh conditions and lower efficiency limit its utility compared to Sonogashira.

Direct Bromination of Ethynylpyrazines

Direct bromination of 5-phenylethynylpyrazine using N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) in CCl₄ has been attempted. However, this method suffers from poor regioselectivity and competing side reactions, yielding <30%.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Analytical Data

-

¹H NMR (CDCl₃) : δ 8.40 (s, 1H, H-3), 7.65–7.55 (m, 2H, Ph), 7.45–7.35 (m, 3H, Ph), 3.90 (s, 1H, C≡CH).

-

MS (ESI) : m/z 259.10 [M+H]⁺, isotopic pattern confirms bromine.

Challenges and Solutions in Synthesis

Homocoupling of Phenylacetylene

Homocoupling forms diphenylbutadiyne, which competes with the desired reaction. Mitigation strategies include:

Regioselectivity in Polyhalogenated Pyrazines

2-Bromo-5-iodopyrazine’s regioselectivity arises from iodine’s higher reactivity in oxidative addition. Substituting iodine with triflate or tosylate groups decreases yields by 20–30%.

Industrial-Scale Production Considerations

Q & A

Basic: What synthetic methodologies are optimal for introducing phenylethynyl groups into pyrazine derivatives via cross-coupling reactions?

The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing aryl or alkynyl groups. For 2-Bromo-5-phenylethynyl-pyrazine, use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in a mixture of THF/water (3:1) at 80–100°C. Optimize ligand choice (e.g., XPhos) to enhance regioselectivity and yield. Monitor reaction progress via TLC or GC-MS. Post-reaction purification typically involves column chromatography with ethyl acetate/hexane gradients. Catalytic systems and solvent polarity significantly influence coupling efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C2, phenylethynyl at C5). Aromatic protons in pyrazine resonate at δ 8.5–9.5 ppm.

- X-ray Diffraction : Resolves molecular geometry and confirms regiochemistry. Pyrazine rings typically exhibit planar configurations, while phenylethynyl groups adopt orthogonal orientations to minimize steric strain .

- IR Spectroscopy : Confirms alkyne C≡C stretches (~2100 cm⁻¹) and pyrazine ring vibrations (C=N at ~1600 cm⁻¹) .

Advanced: How can contradictory reactivity data in substitution reactions of bromopyrazines be resolved?

Contradictions often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Systematic studies should:

- Vary solvents (polar aprotic vs. protic) to assess solvolysis effects.

- Test leaving group ability (Br vs. other halogens) under identical conditions.

- Use computational tools (DFT) to map transition states and identify dominant pathways. For example, electron-withdrawing substituents (e.g., phenylethynyl) activate the pyrazine ring for SNAr but may hinder radical intermediates .

Advanced: What computational approaches are suitable for modeling electronic effects in bromopyrazine derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the LUMO is localized on the pyrazine ring, favoring nucleophilic attack at C2.

- Quantum Monte Carlo (QMC) : Simulate magnetic interactions in coordination polymers (e.g., Cu-pyrazine frameworks) to correlate structure-property relationships .

Advanced: How can this compound be applied in designing quantum magnets?

This compound serves as a ligand precursor for coordination polymers. React with Cu²⁺ or Ag⁺ in HF-containing media to form 3D frameworks. Characterize magnetic properties via:

- SQUID Magnetometry : Measure susceptibility (χ) to detect antiferromagnetic ordering (e.g., broad χ maxima at ~12 K in Cu-HF₂-pyrazine systems).

- Muon-Spin Relaxation (μSR) : Probe spin dynamics and phase transitions below 4 K .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of bromopyrazines?

- Directing Groups : Install electron-donating groups (e.g., -NH₂) at specific positions to direct electrophiles.

- Lewis Acid Catalysis : Use AlCl₃ to polarize the pyrazine ring, enhancing reactivity at brominated positions.

- Solvent Effects : Polar aprotic solvents (DMF) stabilize charge-separated intermediates, favoring substitution at electron-deficient sites .

Advanced: How to assess thermodynamic stability and decomposition pathways of bromopyrazine derivatives?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for most pyrazines).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.

- High-Pressure Studies : Evaluate stability under extreme conditions (e.g., 10 GPa) using diamond-anvil cells .

Basic: What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.